molecular formula C16H16ClNO3 B14662506 (E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline CAS No. 38608-20-7

(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline

Cat. No.: B14662506
CAS No.: 38608-20-7
M. Wt: 305.75 g/mol
InChI Key: BBQMFJCRJROIQJ-UHFFFAOYSA-N
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Description

(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:

4-chloroaniline+3,4,5-trimethoxybenzaldehydeThis compound+water\text{4-chloroaniline} + \text{3,4,5-trimethoxybenzaldehyde} \rightarrow \text{this compound} + \text{water} 4-chloroaniline+3,4,5-trimethoxybenzaldehyde→this compound+water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-Chloro-N-(3,4-dimethoxybenzylidene)aniline
  • (E)-4-Chloro-N-(3,5-dimethoxybenzylidene)aniline
  • (E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)acetohydrazide

Uniqueness

(E)-4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline is unique due to the presence of three methoxy groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The chloro group on the aniline ring also adds to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

38608-20-7

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C16H16ClNO3/c1-19-14-8-11(9-15(20-2)16(14)21-3)10-18-13-6-4-12(17)5-7-13/h4-10H,1-3H3

InChI Key

BBQMFJCRJROIQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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